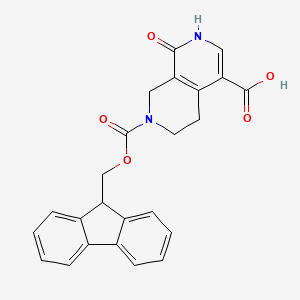
7-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid (commonly referred to as Fmoc-naphthyridine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of Fmoc-naphthyridine is C24H20N2O5, with a molecular weight of 416.4 g/mol. The structure features a naphthyridine core modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis and drug development.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine exhibit notable antimicrobial properties. A study highlighted that various naphthyridine derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| 7-(3-amino-2-methyl-1-azetidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-naphthyridine | Staphylococcus aureus | High |
| 7-(1-aminocyclopropyl)-6-fluoro-naphthyridine | Pseudomonas aeruginosa | Moderate |
| 7-(3-amino-2-methyl-1-pyrrolidinyl)-naphthyridine | Klebsiella pneumoniae | High |
These compounds function primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription .
Antitubercular Activity
Another significant aspect of Fmoc-naphthyridine derivatives is their antitubercular activity. Some derivatives have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB), outperforming traditional treatments like isoniazid in reducing bacterial load in animal models .
The mechanism by which Fmoc-naphthyridine exerts its biological effects involves interaction with specific molecular targets:
- DNA Gyrase Inhibition : By binding to DNA gyrase, Fmoc-naphthyridine derivatives prevent the supercoiling necessary for DNA replication.
- Topoisomerase IV Inhibition : Similar to gyrase inhibition, targeting topoisomerase IV disrupts the separation of replicated DNA strands.
Case Studies
Several case studies have documented the efficacy of naphthyridine derivatives in clinical settings:
- Clinical Trials : A trial involving a fluorinated naphthyridine derivative demonstrated significant improvement in patients with community-acquired pneumonia caused by resistant bacterial strains .
- In Vivo Studies : Animal studies have shown that specific derivatives significantly decrease bacterial counts in lung tissues infected with MDR-TB .
特性
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c27-22-20-12-26(10-9-18(20)19(11-25-22)23(28)29)24(30)31-13-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21/h1-8,11,21H,9-10,12-13H2,(H,25,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAITLKEMMZCFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CNC2=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














